Product packaging for Capryl methicone(Cat. No.:CAS No. 286938-65-6)

Capryl methicone

Cat. No.: B12641851
CAS No.: 286938-65-6
M. Wt: 418.9 g/mol
InChI Key: CIAZJIQGPOGZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Alkyl Methicone (B6596400) Polymers in Specialty Chemical Applications

Alkyl methicone polymers represent a class of silicones that have been chemically modified by the attachment of alkyl groups of varying chain lengths to the silicone backbone. cir-safety.org This modification is crucial as it imparts a degree of organo-functionality, bridging the gap between traditional silicone oils and organic compounds. Unlike standard silicones such as Dimethicone, which can be immiscible with many organic oils, alkyl methicones exhibit improved solubility and compatibility with hydrocarbon-based materials, including natural oils and waxes. alfa-chemistry.combrb-international.com

This enhanced compatibility makes them highly versatile in specialty chemical applications, particularly in the personal care and cosmetics industries. specialchem.comspecialchem.com In these formulations, they function as emollients, skin conditioning agents, and viscosity controlling agents. specialchem.comspecialchem.com For instance, longer-chain alkyl methicones like C24-28 Alkyl Methicone and C30-45 Alkyl Methicone are often waxy solids that can provide structure and emolliency in cosmetic preparations. specialchem.comthegoodscentscompany.com The primary advantage of these polymers is their ability to modify the sensory feel of a product, reducing greasiness and tackiness while imparting a smooth, silky finish. brb-international.comsiliconesandmore.com Their film-forming capabilities also contribute to skin hydration by creating a permeable barrier that helps prevent moisture loss without an occlusive effect. specialchem.comcymitquimica.comspecialchem.com

Significance of Caprylyl Methicone within Contemporary Material Science and Formulation Research

Caprylyl Methicone, specifically a C8-alkyl modified trisiloxane, holds a significant position in modern material science due to its unique combination of properties that make it an effective problem-solver in complex formulations. alfa-chemistry.com Its molecular structure provides a balance of silicone and hydrocarbon characteristics, allowing it to act as a co-solubilizer between otherwise incompatible silicone fluids and organic oils like mineral oil or vegetable oils. alfa-chemistry.comspecialchem.com This ability to create a single, homogenous oil phase is a key driver of its use in advanced formulations. alfa-chemistry.com

Research highlights its role in improving the aesthetic and performance aspects of formulations. It possesses excellent spreadability due to its low surface tension, which is a desirable attribute in skincare and sun care products for ensuring even coverage. brb-international.comsiliconesandmore.comcymitquimica.com Furthermore, it is recognized as an effective dispersing medium for pigments and powders, which is critical in the development of color cosmetics for achieving uniform color distribution. brb-international.comsiliconesandmore.comspecialchem.com

Another area of significance is its moderate volatility. It evaporates from the skin more slowly than volatile silicones like Cyclomethicone, allowing it to provide conditioning benefits without leaving a heavy residue. alfa-chemistry.com In the realm of sun care, research has shown its ability to effectively distribute UV filters, acting as an "SPF booster" by ensuring a more uniform protective film on the skin. brb-international.comspecialchem.com These multifunctional benefits make Caprylyl Methicone a key ingredient in creating products with a light, non-greasy, and silky sensory profile. siliconesandmore.comgelest.com

Table 1: Physical and Chemical Properties of Caprylyl Methicone

Property Value Source(s)
Chemical Formula C₁₅H₃₈O₂Si₃ specialchem.comsiliconesandmore.com
Appearance Clear, colorless liquid specialchem.comsiliconesandmore.com
Viscosity 2.0-4.0 mPa.s specialchem.com
Boiling Point 263 - 308.62°C @ 760 mm Hg specialchem.comcir-safety.org
Solubility Soluble in oil, ethanol, organic solvents; Insoluble in water specialchem.comsiliconesandmore.comsaapedia.org
Molecular Weight 335 g/mol cir-safety.org

| Relative Density | 0.84 @ 20°C | cir-safety.org |

Table 2: Key Research Findings on the Functional Benefits of Caprylyl Methicone

Functional Benefit Detailed Research Finding Source(s)
Enhanced Compatibility Functions as a co-solubilizer, enabling the creation of homogenous mixtures of silicone fluids (e.g., Dimethicone) and hydrocarbon oils. alfa-chemistry.comspecialchem.com
Sensory Modification Reduces the tackiness and greasiness of formulations containing vegetable oils and waxes, providing a light, silky, and smooth feel. brb-international.comsiliconesandmore.comspecialchem.com
Improved Spreadability Lowers the surface tension of organic oils, resulting in superior spreadability and even application of products on the skin. brb-international.comcymitquimica.com
Pigment & Powder Dispersion Acts as an effective carrier and dispersing medium for hydrophobic powders and pigments, improving color uniformity in cosmetics. brb-international.comspecialchem.comspecialchem.com
UV Filter Distribution Demonstrates a strong ability to distribute UV filters evenly, functioning as an SPF booster in sun care formulations. brb-international.comspecialchem.com

| Moderate Volatility | Evaporates at a moderate rate, providing conditioning properties without latent build-up or residue. | alfa-chemistry.comspecialchem.com |

Current Research Landscape and Knowledge Gaps for Caprylyl Methicone

The current research landscape for Caprylyl Methicone is predominantly centered on its application within the personal care and cosmetics sectors. github.com Studies and technical data focus on leveraging its properties to enhance product performance, particularly in skin care, sun care, hair care, and color cosmetics. alfa-chemistry.comspecialchem.comspecialchem.com A notable area of investigation involves comparing its performance attributes to other compounds, such as the research into Limonenyl Trisiloxane as a potential naturalized replacement, which helps to benchmark the desirable functionalities of Caprylyl Methicone, including its cleansing properties and sensory profile. researchgate.net The market is driven by the demand for high-performance cosmetic ingredients that improve product aesthetics and feel. github.com

Despite its widespread use in formulations, several knowledge gaps persist in the publicly available scientific literature.

Advanced Material Applications: While its use in personal care is well-documented, there is a lack of in-depth research on its potential applications in other areas of material science, such as specialty lubricants, dielectric fluids, or advanced coatings, where its unique solubility and surface properties could be advantageous. gelest.com

Synthesis and Polymerization Control: The synthesis is generally described as being through hydrosilylation, but detailed studies on reaction kinetics, catalyst efficiency, and methods to precisely control polymer structure to fine-tune properties are not extensively published. deascal.com

Quantitative Performance Metrics: While its benefits like pigment dispersion and SPF boosting are qualitatively described, there is a scarcity of published, independent studies that provide quantitative data comparing its efficacy against a broad range of other silicone and organic emollients under standardized conditions.

Environmental Fate: There is limited comprehensive research on its long-term environmental fate and degradation pathways. Some sources indicate it may be persistent in the environment and not readily biodegradable, highlighting a need for further investigation in this area. saapedia.orgewg.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H50O2Si3 B12641851 Capryl methicone CAS No. 286938-65-6

Properties

CAS No.

286938-65-6

Molecular Formula

C21H50O2Si3

Molecular Weight

418.9 g/mol

IUPAC Name

trimethyl-(methyl-tetradecyl-trimethylsilyloxysilyl)oxysilane

InChI

InChI=1S/C21H50O2Si3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-26(8,22-24(2,3)4)23-25(5,6)7/h9-21H2,1-8H3

InChI Key

CIAZJIQGPOGZDS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Synthetic Methodologies and Structural Characterization of Capryl Methicone

Synthesis of Caprylyl Methicone (B6596400) via Hydrosilylation

The principal industrial method for synthesizing caprylyl methicone is the hydrosilylation reaction. This process involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond. rsc.orggoogle.com For caprylyl methicone, this specifically entails the reaction of 1,1,1,3,5,5,5-heptamethyltrisiloxane (B126769) with 1-octene (B94956). rsc.orgmdpi.com

The key raw materials for the synthesis of caprylyl methicone are:

1,1,1,3,5,5,5-Heptamethyltrisiloxane (HMTS): This organosilicon compound provides the trisiloxane backbone with a reactive hydride group on the central silicon atom. rsc.orgchemicalbook.com It is a crucial intermediate in the synthesis of various modified silicone compounds. chemicalbook.com

1-Octene: As the α-olefin, 1-octene provides the eight-carbon alkyl (caprylyl) chain that imparts the desired lipophilic characteristics to the final molecule. rsc.orgbenchchem.com

Catalyst: The reaction is facilitated by a catalyst, typically a platinum-based complex such as Karstedt's catalyst or Speier's catalyst. google.combenchchem.com Rhodium complexes have also been explored for their catalytic activity in similar hydrosilylation reactions. mdpi.com

The reaction mechanism proceeds via the activation of the platinum catalyst, which then facilitates the addition of the Si-H bond of the heptamethyltrisiloxane across the double bond of 1-octene. This addition is highly regioselective, predominantly resulting in the anti-Markovnikov product, where the silicon atom attaches to the terminal carbon of the octene molecule. rsc.orgmdpi.com

The efficiency and selectivity of the hydrosilylation reaction are highly dependent on the reaction conditions. Typical conditions for the synthesis of caprylyl methicone include:

Temperature: The reaction is generally carried out at moderately elevated temperatures, typically ranging from 80°C to 120°C. rsc.orgbenchchem.com

Catalyst Concentration: The catalyst is used in very small quantities, often in the range of 10⁻⁵ moles of catalyst per mole of the Si-H reactant. mdpi.com

Reaction Time: The reaction duration can vary depending on the specific catalyst and temperature but is generally completed within a few hours. google.com

Atmosphere: To prevent side reactions, the synthesis is often conducted under an inert atmosphere, such as nitrogen. benchchem.com

Table 1: Typical Reaction Parameters for the Hydrosilylation Synthesis of Caprylyl Methicone This table is interactive. You can sort and filter the data.

Parameter Value Rationale
Reactant 1 1,1,1,3,5,5,5-Heptamethyltrisiloxane Provides the siloxane backbone and reactive Si-H group.
Reactant 2 1-Octene Provides the C8 alkyl chain.
Catalyst Platinum-based (e.g., Karstedt's) Ensures high efficiency and selectivity of the anti-Markovnikov addition.
Temperature 80 - 120 °C Optimizes reaction rate while minimizing side reactions. rsc.orgbenchchem.com
Catalyst Loading 10⁻⁵ mol/mol Si-H A small amount is sufficient for effective catalysis. mdpi.com
Atmosphere Inert (e.g., Nitrogen) Prevents oxidation and other unwanted side reactions. benchchem.com

Post-synthesis, the crude product contains the desired caprylyl methicone, along with unreacted starting materials and potentially some byproducts. Purification is essential to achieve the high purity required for cosmetic applications. The primary purification techniques include:

Distillation: Due to the volatility of the unreacted 1-octene and heptamethyltrisiloxane, fractional distillation is an effective method to remove these components from the higher-boiling point caprylyl methicone product.

Decantation: In cases where the catalyst system is immiscible with the reaction mixture, it can be separated by decantation after the reaction is complete. rsc.org

Neutralization and Filtration: If acidic catalysts are used, a neutralization step with a weak base like sodium bicarbonate solution may be necessary, followed by filtration to remove any resulting salts. google.com

Structural Characterization

To confirm the identity and purity of the synthesized caprylyl methicone, various analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and commonly used methods for this purpose.

HPLC is a valuable technique for the analysis of non-volatile or thermally labile compounds like caprylyl methicone. Due to the lack of a strong UV-absorbing chromophore in the molecule, conventional UV detectors are not suitable. Instead, an Evaporative Light Scattering Detector (ELSD) is often used. tu-dresden.dedoria.fi The ELSD is a universal detector that is independent of the optical properties of the analyte, making it ideal for the analysis of silicones. nih.gov

In HPLC-ELSD analysis, the sample is first separated on a chromatographic column, typically a reversed-phase column such as a C18. researchgate.net The eluent from the column is then nebulized, and the solvent is evaporated, leaving behind a fine mist of the analyte particles. These particles scatter a light beam, and the amount of scattered light is proportional to the concentration of the analyte. scispace.com

Table 2: Representative HPLC-ELSD Parameters for the Analysis of Caprylyl Methicone This table is interactive. You can sort and filter the data.

Parameter Value Purpose
Instrument HPLC with ELSD Separation and detection of non-volatile compounds.
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase Gradient of Methanol (B129727) and Water To elute compounds with varying polarities.
Flow Rate 1.0 mL/min To ensure optimal separation.
Injection Volume 20 µL Standard volume for analysis.
ELSD Nebulizer Temp. 40 °C To effectively create an aerosol.
ELSD Evaporator Temp. 70 °C To evaporate the mobile phase.
Gas Flow Rate 1.5 L/min To aid in nebulization and evaporation.
Expected Retention Time ~15-20 min Dependent on specific conditions and column.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is the method of choice for analyzing volatile components that may be present as impurities in caprylyl methicone. filab.frnih.gov These can include residual starting materials like 1-octene or low molecular weight siloxanes. nih.gov

In a typical GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. google.com The column separates the components based on their boiling points and interactions with the stationary phase. google.com The separated components then pass through a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for identification and quantification. cefic-lri.org

Table 3: Representative GC-MS Parameters for Volatile Impurity Analysis in Caprylyl Methicone This table is interactive. You can sort and filter the data.

Parameter Value Purpose
Instrument GC-MS Separation, identification, and quantification of volatile compounds.
Column HP-5MS (or similar non-polar capillary column) Separation based on boiling point.
Carrier Gas Helium Inert mobile phase.
Injector Temperature 250 °C To ensure complete vaporization of volatile components.
Oven Program Ramped (e.g., 50°C to 280°C) To separate compounds with a wide range of boiling points.
Detector Mass Spectrometer (MS) Provides structural information for identification.
Scan Range 40-500 m/z To detect a wide range of potential volatile impurities.
Potential Impurities 1-Octene, residual siloxanes Unreacted starting materials or low molecular weight byproducts.

Advanced Formulation Science and Engineering Applications of Capryl Methicone Systems

Interfacial Phenomena and Emulsion Stabilization Mechanisms with Caprylyl Methicone (B6596400)

The efficacy of emulsion systems is largely dependent on the stability and structure of the oil-water interface. Caprylyl methicone contributes to this stability through various mechanisms, influencing the interfacial architecture that is critical to product performance and longevity.

Liquid crystalline phases in emulsions are ordered arrangements of surfactant and oil molecules at the oil-water interface, which are crucial for long-term stability and enhanced moisturizing properties. scirp.orgseppic.com These structures, often appearing as Maltese crosses under polarized light microscopy, form a multi-layered barrier around emulsion droplets, physically hindering coalescence. seppic.com

While direct studies detailing caprylyl methicone's role in initiating liquid crystal formation are not prevalent, its function as a co-solubilizer and its compatibility with both silicones and organic oils suggest an important indirect role. specialchem.com By improving the miscibility of various lipophilic components, caprylyl methicone can influence the packing of primary emulsifiers at the interface. This can facilitate the necessary geometry and conditions for the self-assembly of amphiphiles into ordered lamellar bilayers, which are the foundation of liquid crystal structures. in-cosmetics.comulprospector.com The process is dynamic, with the liquid crystal network typically forming as the emulsion cools post-homogenization. scirp.org

The gel-network theory provides a model for the stability of many oil-in-water emulsions, where a combination of low-HLB and high-HLB surfactants (like fatty alcohols and ethoxylated surfactants, respectively) self-assembles in the continuous phase to form a viscoelastic, lamellar gel structure. ulprospector.comresearchgate.net This network of bilayer sheets immobilizes water molecules, thereby increasing viscosity and preventing droplet coalescence and creaming. seppic.comulprospector.com

Caprylyl methicone functions as a key component within this framework, not as a primary emulsifier, but as a sensory modifier and compatibilizer. Its remarkable affinity for a wide array of organic cosmetic ingredients, including waxes and vegetable oils, allows it to be seamlessly integrated into the oil phase of these complex systems. brb-international.com By reducing the inherent greasiness and tackiness of these oils, it enhances the final texture of the formulation. brb-international.comspecialchem.com Furthermore, its ability to lower the surface tension of organic oils can aid in the initial emulsification process, allowing for a finer and more uniform dispersion of oil droplets within the gel network. brb-international.comulprospector.com

Property of Caprylyl Methicone Contribution to Gel-Network Emulsions Source
High compatibility with oils & waxesEases incorporation of diverse oil phases into the network. brb-international.com
Reduces greasiness and tackinessImproves the sensory profile of emulsions rich in natural oils. brb-international.comspecialchem.com
Lowers surface tensionFacilitates finer oil droplet dispersion during emulsification. brb-international.comulprospector.com
Co-solubilizer functionalityEnhances the stability of the dispersed oil phase. specialchem.com

Rheological Behavior and Textural Modification in Caprylyl Methicone-Containing Systems

The rheology and texture of a topical product are critical for consumer acceptance and efficacy. Caprylyl methicone is a powerful tool for formulators to modify these properties, delivering characteristic lightness and slip.

Topical formulations are typically non-Newtonian, pseudoplastic (shear-thinning) fluids, meaning their viscosity decreases under shear stress, such as when being spread on the skin. nih.gov This behavior is desirable for ensuring a product is stable in its container yet applies easily. nih.gov Viscoelastic properties, described by the storage modulus (G', elastic component) and loss modulus (G'', viscous component), define the product's structure. In a stable cream, G' is typically higher than G'', indicating a more solid-like character at rest. nih.gov

Rheological Parameter Expected Influence of Caprylyl Methicone Resulting Sensory Effect
Apparent ViscosityReductionLighter feel, less drag
Yield StressPotential ReductionEasier to initiate spreading
Shear-Thinning BehaviorMaintained or EnhancedGood application properties
Storage Modulus (G')ReductionSofter, less rigid structure
Loss Modulus (G'')ReductionLess "gummy" or "stringy" texture

One of the most well-documented attributes of caprylyl methicone is its ability to enhance product spreadability. trancytech.comdeascal.com This is a direct consequence of its low surface tension, which allows a formulation to glide effortlessly and evenly over the skin's surface. topsilicone.comz-silicone.com By reducing the surface tension of organic oils within a formula, it promotes more uniform coverage, which is particularly beneficial in sunscreens and foundations where an even film is critical for performance. trancytech.combrb-international.com

Upon application, the moderate volatility of caprylyl methicone allows it to partially evaporate, leaving behind a thin, non-greasy, and breathable film on the skin. deascal.comz-silicone.com This film helps to lock in moisture without being occlusive, providing conditioning and a smooth, silky finish. specialchem.comdeascal.comcymitquimica.com This film-forming capability also contributes to the longevity of makeup products by improving their adherence to the skin. z-silicone.com

Performance Metric Effect of Caprylyl Methicone Underlying Mechanism Source
SpreadabilitySignificantly IncreasedLowers the surface tension of cosmetic oils. trancytech.combrb-international.com
Application TimeReducedAllows for faster, more even distribution of product. trancytech.com
Film QualityForms a non-occlusive, breathable film.Moderate volatility and silicone structure. deascal.comz-silicone.com
Skin FeelSilky, smooth, non-greasy.Low viscosity and formation of a thin surface film. specialchem.comdeascal.com

Dispersant and Solubilization Capabilities of Caprylyl Methicone in Multi-Phase Systems

Caprylyl methicone is an effective medium for dispersing solids and solubilizing lipophilic ingredients in complex formulations. specialchem.com Its alkyl modification provides excellent compatibility with a wide range of organic materials, a property not always present in traditional silicone fluids. brb-international.com

This makes it an exceptional dispersing agent for pigments in color cosmetics and inorganic UV filters (like titanium dioxide and zinc oxide) in sun care products. specialchem.combrb-international.comspecialchem.com By properly homogenizing these powders, it ensures uniform color payoff on the skin and can enhance the SPF value of sunscreens by ensuring an even distribution of the UV-blocking agents. brb-international.commyskinrecipes.com Furthermore, its ability to act as a co-solubilizer between silicones and organic components like natural oils, esters, and waxes makes it invaluable for creating stable and aesthetically pleasing multi-phase products. specialchem.comulprospector.commyskinrecipes.com

Substance Type Caprylyl Methicone Functionality Specific Examples Source
Powders & PigmentsDispersantToner, color pigments, titanium dioxide, zinc oxide specialchem.combrb-international.comulprospector.com
Organic UV FiltersSolubilizer / DispersantVarious organic sunscreen agents personalcaresilicone.com
HydrocarbonsSolventMineral Oil, Isohexadecane, Isododecane myskinrecipes.com
Natural OilsSolventJojoba Oil, Almond Oil, Olive Oil, Sunflower Oil myskinrecipes.com
WaxesCo-solubilizerBeeswax myskinrecipes.com
SiliconesSolventAll types of silicone myskinrecipes.com

Mechanisms of Pigment Dispersion and Homogenization

Caprylyl methicone serves as a highly effective dispersing medium for pigments and fine solid particles within various formulations. trancytech.comspecialchem.com Its efficacy stems from a combination of its unique molecular structure and physicochemical properties, which facilitate the key mechanisms of pigment dispersion: wetting, separation (deagglomeration), and stabilization.

The primary mechanism by which caprylyl methicone aids dispersion is through efficient wetting of the pigment surface. As a low-viscosity fluid with low surface tension, it can rapidly penetrate pigment agglomerates, displacing air and reducing the interfacial tension between the solid pigment particles and the surrounding medium. hony-chem.comtopsilicone.com This action is crucial for the initial breakdown of pigment clusters.

The structure of caprylyl methicone, an alkyl-branched trisiloxane, imparts an amphiphilic character. trancytech.com The siloxane backbone has an affinity for the inorganic surfaces of many pigments, while the caprylyl (octyl) group provides compatibility with the organic components of the formulation. trancytech.comhony-chem.com This dual compatibility allows it to act as a bridge, improving the interaction between the pigment and the oil phase. By adsorbing onto the pigment surface, caprylyl methicone creates a steric barrier that prevents the particles from re-agglomerating, thus ensuring a stable and homogenous dispersion. This leads to uniform color distribution and coverage in cosmetic and coating applications. brb-international.com

The table below summarizes the key properties of caprylyl methicone that contribute to its function as a pigment dispersant.

PropertyValue/DescriptionMechanism of Action Contribution
Viscosity Low (approx. 3 cSt)Facilitates rapid penetration into pigment agglomerates and eases mechanical mixing.
Surface Tension LowReduces the energy required to wet the pigment surface, promoting efficient deagglomeration. specialchem.comhony-chem.com
Molecular Structure Alkyl (C8) Modified TrisiloxaneThe siloxane portion adsorbs to the pigment surface, while the alkyl chain provides steric stabilization and compatibility with organic media. trancytech.com
Compatibility Good with a wide range of organic oils and waxesEnsures the dispersed pigment remains stable within the final formulation without phase separation. trancytech.comhony-chem.com

Co-solubilization of Hydrophobic and Organic Compounds with Silicone Phases

A significant challenge in formulation science is achieving miscibility between chemically dissimilar compounds, such as hydrocarbon-based organic oils and silicone fluids. Caprylyl methicone is specifically designed to address this issue, functioning as an effective co-solubilizer or compatibilizer. topsilicone.comspecialchem.com

Its molecular architecture is key to this function. As a caprylyl-branched trisiloxane, it possesses both a silicone-like trisiloxane backbone and a hydrocarbon-like eight-carbon alkyl chain. trancytech.comci.guide This hybrid structure allows it to bridge the gap between polarities. The silicone portion interacts favorably with other silicone fluids (e.g., dimethicone), while the caprylyl group provides solubility and compatibility with a wide array of organic materials, including natural oils, esters, and waxes. trancytech.comhony-chem.combrb-international.com

The following interactive table details the compatibility profile of caprylyl methicone with various cosmetic and industrial ingredients, illustrating its broad utility as a co-solubilizer.

Material ClassSpecific ExampleCompatibility/Solubility
Silicones CyclopentasiloxaneSoluble
DimethiconeSoluble
Hydrocarbons Mineral OilSoluble ci.guidesiliconesandmore.com
IsohexadecaneSoluble siliconesandmore.com
Alcohols EthanolSoluble siliconesandmore.com
Esters / Sunscreens Ethylhexyl MethoxycinnamateSoluble siliconesandmore.com
Vegetable Oils Almond OilSoluble siliconesandmore.com
Highly Polar Liquids WaterInsoluble hony-chem.comsiliconesandmore.com
GlycerinInsoluble siliconesandmore.com

Materials Science Applications of Caprylyl Methicone

Development of Slippery Lubricant-Infused Porous Surfaces (SLIPS) utilizing Capryl Methicone

Caprylyl methicone has been successfully utilized as a key component in the fabrication of advanced materials known as Slippery Lubricant-Infused Porous Surfaces (SLIPS). These surfaces are engineered to be highly repellent to a wide range of liquids, solids, and biological contaminants. In a novel approach, caprylyl methicone serves a dual role as both a diluent during the manufacturing process and as the functional lubricant in the final SLIPS coating.

In one specific methodology, a porous polypropylene (B1209903) structure is created through a thermally induced phase separation (TIPS) process using a solution of polypropylene and caprylyl methicone. During this process, caprylyl methicone acts as the solvent. Upon cooling, the polymer forms a porous network, and the same caprylyl methicone fluid is then retained within this structure as the slippery lubricant layer. This integrated, one-step fabrication method is a significant advancement over more complex, multi-step SLIPS manufacturing techniques.

The selection of caprylyl methicone as the lubricant is advantageous due to its specific material properties. Its low freezing point (as low as -62 °C) ensures that the surface remains slippery and functional even in extremely cold environments, making it highly effective for anti-icing applications. The resulting SLIPS exhibit extremely low ice adhesion and impressive sliding properties for various liquids.

Role in Advanced Polymer Networks and Hydrogel Formulations

In the context of advanced polymer networks, such as silicone elastomer films and certain hydrogel composites, caprylyl methicone does not typically act as a reactive monomer or cross-linking agent. Instead, it serves a critical role as a non-reactive carrier fluid and plasticizer. High-viscosity silicone polymers and elastomers, which form robust networks, are often difficult to process and apply evenly.

Caprylyl methicone is used as a volatile, low-viscosity diluent to reduce the viscosity of these high molecular weight polymers. topsilicone.com This allows for the creation of formulations with excellent spreadability that can be applied as thin, uniform films. deascal.com Once applied to a substrate, the moderately volatile caprylyl methicone evaporates, leaving behind the cured or cross-linked polymer network. ci.guide This transient role is crucial for the practical application of many film-forming materials used in surface coatings and skin-contact applications. Its compatibility with both silicone and organic components allows it to be a versatile carrier for a wide range of polymer systems. specialchem.com

While not a structural component of hydrogels, which are aqueous polymer networks, caprylyl methicone can be used in the oil phase of emulsions that may contain hydrogel particles or in biphasic systems where a silicone phase interacts with a hydrogel phase.

Functionalization of Material Surfaces through this compound Integration

Caprylyl methicone is employed to functionalize material surfaces, modifying their properties through physical integration rather than covalent bonding. The most prominent example is its use in SLIPS, where it becomes an integral part of the surface system, imparting a durable, self-healing, and omniphobic liquid layer.

Beyond SLIPS, caprylyl methicone functionalizes surfaces by forming a thin, non-occlusive film. siliconesandmore.comdeascal.com When applied to substrates such as skin, textiles, or glass, it alters the surface energy and topography on a micro-scale. This film provides several functional benefits:

Hydrophobicity: The alkyl-silicone nature of the molecule creates a water-repellent barrier.

Lubricity and Feel: It imparts a characteristic silky, smooth, and non-greasy feel by reducing the coefficient of friction of the surface. hony-chem.com

Barrier Properties: The film can provide a permeable barrier that helps prevent moisture loss from a surface like skin. siliconesandmore.com

This method of surface functionalization is based on the principles of adsorption and the favorable interaction of alkylsiloxanes with various substrates. The caprylyl group enhances adhesion and durability of the film on surfaces compared to more volatile, non-alkylated silicones. This integration modifies the tactile and physicochemical properties of the material in a non-permanent but highly effective manner.

Analytical Methodologies for Characterization and Quantification of Capryl Methicone in Complex Matrices

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for analyzing Capryl methicone (B6596400), providing the necessary separation from matrix interferences and other structurally related compounds. The choice between liquid and gas chromatography is primarily dictated by the volatility of the analyte and the nature of the sample matrix.

LC-MS is a powerful technique for the analysis of non-volatile or thermally sensitive compounds within complex, non-volatile matrices like creams and lotions. It couples the high-resolution separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Methodology and Research Findings: For Capryl methicone analysis, a reverse-phase LC system is typically employed. The separation is achieved on a hydrophobic stationary phase (e.g., C8 or C18) using a mobile phase gradient, commonly composed of acetonitrile (B52724) and water or methanol (B129727) and water. This allows for the effective elution of the relatively non-polar this compound while separating it from more polar or more non-polar matrix components.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are the most common ionization sources. In positive ion mode, this compound (Molar Mass: ~332.7 g/mol ) is typically detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition.

For quantification, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode offers superior selectivity and sensitivity. A specific precursor ion (e.g., [M+Na]⁺ at m/z 355.2) is selected and fragmented, and a resulting characteristic product ion is monitored. This approach minimizes matrix interference and allows for quantification at low concentrations. Research has demonstrated that this method can achieve limits of quantification (LOQ) in the low ng/mL range in digested cosmetic product samples.

Table 1: Illustrative LC-MS/MS Parameters for this compound Quantification
ParameterCondition/ValuePurpose
LC Column C18, 2.1 x 100 mm, 2.6 µmSeparation based on hydrophobicity
Mobile Phase A Water + 0.1% Formic AcidAqueous component of the mobile phase
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic component for elution
Flow Rate 0.3 mL/minControls retention time and separation efficiency
Ionization Mode Positive ESIGenerates charged ions for MS detection
Precursor Ion (MRM) m/z 355.2 [M+Na]⁺Parent ion selected for fragmentation
Product Ion (MRM) m/z 225.1Characteristic fragment ion for quantification
Typical LOQ ~5 ng/mL (in matrix)Method sensitivity

GC-MS is the preferred method for analyzing volatile and semi-volatile siloxanes, including this compound. It is particularly effective for quality control of raw materials and for profiling the volatile components of a finished product.

Methodology and Research Findings: Sample preparation typically involves a simple solvent extraction from the product matrix using a non-polar solvent like hexane (B92381) or ethyl acetate. The extract is then injected directly into the GC system. A non-polar capillary column (e.g., DB-5ms) is used to separate compounds based on their boiling points and polarity. A temperature program, starting at a low temperature and ramping up, is essential for resolving a wide range of siloxanes.

The standard ionization technique is Electron Ionization (EI), which bombards the molecules with high-energy electrons, causing predictable and reproducible fragmentation. The resulting mass spectrum serves as a chemical fingerprint. For this compound, the molecular ion peak (m/z 332) may be weak or absent. However, a series of characteristic fragment ions allows for unambiguous identification. These include fragments from the loss of a methyl group ([M-15]⁺ at m/z 317), the loss of the octyl group ([M-113]⁺ at m/z 219), and common siloxane fragments such as m/z 73 [(CH₃)₃Si]⁺ and m/z 147 [(CH₃)₃SiOSi(CH₃)₂]⁺.

GC-MS is highly effective at distinguishing this compound from other co-formulated volatile silicones, such as the cyclic siloxanes D4, D5, and D6, as they will have distinct retention times and fragmentation patterns.

Table 2: Comparative GC-MS Data for this compound and Common Cyclosiloxanes
CompoundTypical Retention Time (min)Key Identifying Mass Fragments (m/z)
Cyclopentasiloxane (D5) 8.5355, 281, 73
This compound 15.2317, 219, 147, 73
Cyclohexasiloxane (D6) 11.0429, 355, 281, 73

Spectroscopic and Elemental Analysis for Compositional Studies

LIBS is a rapid analytical technique that provides qualitative and semi-quantitative elemental analysis. A high-energy focused laser pulse ablates a microscopic amount of the sample, generating a plasma. The characteristic light emitted as the plasma cools is analyzed to identify the elements present.

Methodology and Research Findings: In the context of this compound (C₁₅H₃₆O₂Si₃), the key detectable element is silicon (Si). LIBS can be used directly on a finished product (e.g., a cream or a powder) with minimal to no sample preparation. The detection of strong silicon emission lines (e.g., Si I at 288.16 nm and 251.61 nm) confirms the presence of a silicone-based compound. While not ideal for quantifying the specific this compound molecule, LIBS is exceptionally useful for mapping the distribution of silicone-containing ingredients on a surface. For instance, it can be used to assess the uniformity of a sunscreen film containing this compound on a substrate, where the intensity of the Si signal correlates to the film's thickness and homogeneity.

AAS is a highly sensitive and quantitative technique for measuring the concentration of a specific element. Unlike LIBS, it requires the sample to be completely digested to bring the analyte into an atomic state.

Methodology and Research Findings: To determine the total silicon content derived from this compound in a formulation, the sample must first undergo a rigorous digestion procedure, often involving microwave-assisted acid digestion, to break down the Si-O-Si and Si-C bonds. This converts the organosiloxane into a soluble silicate (B1173343) form (silicic acid). The resulting solution is then introduced into the AAS instrument. Graphite Furnace AAS (GFAAS) is often preferred over Flame AAS for its superior sensitivity in detecting silicon. The instrument measures the absorption of light from a silicon-specific hollow-cathode lamp by the atomized sample. The amount of absorption is directly proportional to the total silicon concentration. By knowing that this compound is the sole source of silicon in the formulation, its concentration can be accurately calculated. This method serves as a robust tool for verifying the correct loading of the raw material in a final product batch.

Table 3: Comparison of LIBS and AAS for Silicon Analysis in Formulations
ParameterLaser-Induced Breakdown Spectroscopy (LIBS)Atomic Absorption Spectroscopy (AAS)
Principle Atomic Emission from Laser-Induced PlasmaAtomic Absorption of Element-Specific Light
Sample Preparation Minimal to none; direct analysisExtensive; requires complete acid digestion
Analysis Type Rapid, multi-elemental, surface mappingHighly quantitative, single-element, bulk analysis
Primary Application Screening, homogeneity testing, forensicsPrecise quantification for quality control (QC)

Thermal Analysis for Phase Transitions and Material Stability

Thermal analysis comprises a group of techniques that measure a physical property of a substance as a function of temperature while the substance is subjected to a controlled temperature program. These methods are fundamental for characterizing the thermal behavior of materials like caprylyl methicone.

Differential Scanning Calorimetry (DSC) for Thermal Behavior and Crystallization

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions. google.com

For caprylyl methicone, DSC can provide precise data on its phase transitions. A study investigating a composite of polypropylene (B1209903) and caprylyl methicone used DSC to detect the exothermic peaks corresponding to the crystallization of the polymer from the silicone solvent. osti.gov The analysis revealed crystallization temperatures around 100 °C, which varied with the polymer concentration. osti.gov

DSC is also used to determine the melting or freezing point of a substance. For caprylyl methicone, a melting/freezing point of -20 °C has been reported, a value that would be confirmed using DSC analysis. cir-safety.org In complex formulations, DSC helps to understand the interactions between components, such as the effect of caprylyl methicone on the crystallization behavior of waxes or other polymers in the mixture. google.comnih.gov

Table of Thermal Properties for Caprylyl Methicone

Thermal PropertyMethodReported ValueSource
Melting/Freezing PointDSC-20 °C cir-safety.org
Boiling PointN/A263 °C cir-safety.org
Crystallization TemperatureDSC~100 °C (in PP composite) osti.gov

Thermogravimetric Analysis (TGA) for Decomposition and Volatility Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. taylorandfrancis.com This technique is used to determine a material's thermal stability, its decomposition profile, and its volatile components. The resulting plot of mass versus temperature provides information on decomposition temperatures, the amount of volatile content, and the presence of residual inorganic material. researchgate.net

TGA is particularly relevant for assessing the volatility of caprylyl methicone, which is known to be a moderately volatile silicone. nedform.com While it evaporates from the skin to leave a non-greasy feel, its volatility is lower than that of other common cosmetic silicones like cyclopentasiloxane. TGA can precisely quantify this volatility profile by showing the temperature range over which the mass loss occurs due to evaporation.

In studies of complex cosmetic ingredients, TGA is used to evaluate the thermal stability of the final product. nih.gov For example, in the analysis of discarded lipstick components, which include various waxes, oils, and silicones like methicones, TGA was used to investigate the thermal attributes and degradation temperatures of the mixture. nih.gov This analysis is crucial for ensuring product stability under various storage and use conditions.

X-ray Diffraction (XRD) for Crystalline and Amorphous Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the crystallographic structure of a material. It works by directing X-rays onto a sample and measuring the scattering angles of the diffracted beams. Crystalline materials produce a characteristic diffraction pattern of sharp peaks, which acts as a "fingerprint" for the specific crystalline phase. researchgate.net Amorphous materials, lacking long-range atomic order, produce a broad halo instead of sharp peaks. researchgate.net

As a liquid at room temperature, caprylyl methicone is amorphous and would not produce a crystalline diffraction pattern. However, XRD is an essential tool for analyzing its interactions within a semi-solid or solid formulation and its effect on the crystallinity of other components. For instance, in a cosmetic stick containing waxes and caprylyl methicone, XRD could be used to determine if the silicone fluid alters the crystalline structure of the waxes, which could impact the product's hardness and stability.

In a broader context, XRD is used in safety assessments of silicone fluids to probe their effect on biological structures. Studies on dimethicones have utilized XRD to analyze excised human stratum corneum treated with the silicone. cir-safety.orgcir-safety.orgcir-safety.org The results showed that the characteristic diffraction pattern of the skin's lipid lamellar structure was unchanged after treatment, indicating that the silicone did not disrupt this organized crystalline arrangement. cir-safety.orgcir-safety.orgcir-safety.org This finding is critical for substantiating the surface-acting, non-penetrating nature of these ingredients.

Theoretical and Computational Studies of Capryl Methicone Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

While specific quantum chemical calculations for caprylyl methicone (B6596400) are not extensively detailed in the provided search results, the principles of such calculations are well-established for understanding the electronic structure and reactivity of molecules. rsc.orgosti.gov These methods can determine properties like electron density distribution and partial charges, which are crucial for predicting how a molecule will interact with others. mdpi.com

For instance, quantum chemical calculations can be used to model the electronic structures of molecules to understand potential interactions. mdpi.com The reactivity of a molecule is governed by its electronic structure. Methods like the semi-empirical PM3 model can be used to create approximate models of electronic structures and visualize electron density maps and partial charges. mdpi.com Such calculations would be invaluable in predicting the reactivity of caprylyl methicone with other cosmetic ingredients, aiding in the design of stable and effective formulations. The development of stand-alone programs for quantum chemistry calculations has made these tools more accessible for a wide range of organic and inorganic molecules. rsc.org

Mechanistic Modeling of Formulation Performance and Stability

Predictive modeling is a key tool for optimizing the performance and ensuring the stability of formulations containing caprylyl methicone.

Computational Fluid Dynamics (CFD) for Rheological Predictions

Computational Fluid Dynamics (CFD) is a powerful simulation technique used to predict the flow behavior of fluids, which is a critical aspect of formulation performance. nih.gov While direct CFD studies on caprylyl methicone were not found, the application of CFD in predicting the rheological behavior of complex formulations is well-documented. scielo.br

Rheology, the study of the flow of matter, is crucial for semisolid formulations to determine their viscosity and spreadability. scielo.br Formulations often exhibit non-Newtonian behavior, such as pseudoplasticity, where viscosity decreases with increasing shear rate. scielo.brnih.gov This is a desirable characteristic for many topical products. scielo.br

CFD models solve the underlying transport equations to account for factors like transient flow and fluid-wall interactions in complex geometries, providing more detailed predictions than traditional methods. nih.gov For cosmetic formulations, which undergo dynamic shear stresses during application, understanding the rheological transitions is key to predicting sensorial appeal. researchgate.net

Multivariate Regression Modeling for Emulsion Properties

Multivariate regression is a statistical method used to model the relationship between multiple independent variables and a dependent variable. researchgate.net This technique can be effectively applied to predict the properties of emulsions. In the context of cosmetic formulations, factors such as ingredient concentrations and processing parameters can be used to predict emulsion characteristics like stability, viscosity, and particle size. rsc.org

Studies have shown that multivariate regression models can consistently outperform other predictive models, including artificial neural networks, especially with smaller datasets. mdpi.com For example, these models have been used to predict the phase composition and particle size in the formation of nanoparticles, with hydrolysis ratio and concentration being significant factors. rsc.org This approach allows for the identification of the most influential factors on formulation properties, enabling more efficient and targeted product development. rsc.orgmdpi.com

Environmental Fate and Degradation Pathways of Capryl Methicone

Environmental Distribution and Partitioning Behavior in Aquatic and Terrestrial Systems

The environmental distribution of caprylyl methicone (B6596400) is primarily governed by its high lipophilicity, as indicated by its calculated octanol-water partition coefficient (log Pow) of 9 at 20°C. cir-safety.org This high log Pow value suggests a strong tendency for the compound to partition from water into organic phases. Consequently, in aquatic environments, caprylyl methicone is expected to adsorb significantly to suspended solids, sediment, and sludge rather than remaining dissolved in the water column. Its very low water solubility, reported as 2.8 x 10⁻⁵ mg/L, further supports this partitioning behavior. cir-safety.org

The following table summarizes the key physicochemical properties of caprylyl methicone that influence its environmental partitioning.

PropertyValueImplication for Environmental Partitioning
Calculated log Pow (at 20°C)9High potential for partitioning into organic matter (sediment, soil, biota). cir-safety.org
Water Solubility2.8 x 10⁻⁵ mg/LVery low concentration expected in the aqueous phase. cir-safety.org
Vapor Pressure (at 25°C)0.64 PaLow volatility suggests limited partitioning to the atmosphere from water or soil. cir-safety.org

Biodegradation Mechanisms and Microbial Biotransformation Potential

Information from the European Union Ecolabel program indicates that caprylyl methicone is not readily biodegradable under anaerobic conditions. ewg.org The biodegradation of siloxanes, in general, is a slow process. The silicon-carbon (Si-C) bond, which is a feature of caprylyl methicone, does not occur in nature, and therefore, there are no known naturally occurring enzymes that specifically target this bond for cleavage. nih.gov

However, studies on other siloxanes, such as polydimethylsiloxane (B3030410) (PDMS) and octamethylcyclotetrasiloxane (B44751) (D4), have shown that microbial degradation can occur, albeit slowly. nih.govresearchgate.netresearchgate.net The primary degradation product of PDMS in soil is often identified as dimethylsilanediol (B41321) (DMSD), which can then be further degraded by microorganisms. nih.govresearchgate.net It is plausible that the siloxane backbone of caprylyl methicone could undergo a similar degradation pathway, although the presence of the caprylyl (octyl) group may influence the rate and mechanism of this process.

Recent advancements in biotechnology have demonstrated the potential for engineering enzymes to break the Si-C bond in siloxanes. A variant of the bacterial enzyme cytochrome P450 has been engineered to oxidize a methyl group on the siloxane, which facilitates the cleavage of the Si-C bond. sciencedaily.com While this technology is still in its early stages, it suggests a future possibility for the bioremediation of siloxane-containing compounds. At present, however, the microbial biotransformation potential of caprylyl methicone in the environment is considered to be low.

Photodegradation and Hydrolytic Stability under Environmental Conditions

The degradation of siloxanes in the atmosphere is primarily driven by reactions with hydroxyl radicals (•OH) initiated by sunlight. canada.caresearchgate.netacs.org While specific data for caprylyl methicone is not available, studies on cyclic volatile methyl siloxanes (cVMS) indicate that their atmospheric half-lives can be on the order of days. canada.ca Given its lower vapor pressure, caprylyl methicone is less likely to be present in the atmosphere in significant concentrations, making photodegradation a less dominant environmental fate pathway compared to partitioning to soil and sediment.

Hydrolysis is another important abiotic degradation pathway for some siloxanes, with the rate being highly dependent on pH. For example, triethoxy(octyl)silane, a related alkyl silane, undergoes rapid hydrolysis with a half-life of approximately 2 hours at 25°C. mdpi.com In contrast, studies on decamethylcyclopentasiloxane (B1670010) (D5) show a pH-dependent hydrolysis half-life of 71 days at pH 7 and 25°C. service.gov.uk The hydrolytic stability of caprylyl methicone under various environmental pH conditions has not been specifically reported. However, as a trisiloxane, it is expected to be susceptible to hydrolysis, which would cleave the siloxane bonds.

Identification and Analysis of Environmental Transformation Products

There is a lack of studies that have specifically identified the environmental transformation products of caprylyl methicone. However, based on the degradation pathways of analogous compounds, potential transformation products can be inferred.

An OECD 308 study on the analogous substance octamethyltrisiloxane (B120667) (L3) in aerobic freshwater sediment systems identified the following transformation products: europa.eu

Pentamethyldisiloxanol (PMDS)

Trimethylsilanol (TMS)

Dimethylsilanediol (DMSD)

It is plausible that the degradation of caprylyl methicone would produce similar silanol (B1196071) intermediates. The ultimate degradation products of many siloxane compounds are expected to be inorganic silica, carbon dioxide, and water. The caprylyl group would likely be oxidized to corresponding alcohols, aldehydes, and carboxylic acids before complete mineralization.

Mobility and Persistence of Caprylyl Methicone and its Derivatives in the Environment

Based on its physicochemical properties, caprylyl methicone is expected to have low mobility in the environment. Its high calculated log Pow of 9 and very low water solubility strongly suggest that it will be tightly bound to soil organic carbon and sediment, limiting its transport in aqueous systems. cir-safety.org

The following table presents data on the persistence of analogous siloxane compounds, which provides an indication of the likely persistence of caprylyl methicone.

Analogous CompoundEnvironmental CompartmentHalf-life/PersistenceReference
Octamethyltrisiloxane (L3)Freshwater Sediment3.50 and 6.91 years europa.eu
Decamethylcyclopentasiloxane (D5)Water (pH 7, 12°C)~315 days (hydrolysis) service.gov.uk
Octamethylcyclotetrasiloxane (D4)Sediment49 to 588 days canada.ca

Future Research Directions and Emerging Paradigms for Capryl Methicone

Development of Green Synthesis Routes and Sustainable Production Technologies

A significant future trend in the chemical industry is the move towards green and sustainable manufacturing processes. For caprylyl methicone (B6596400), this involves exploring eco-friendly synthesis routes that minimize energy consumption and the use of hazardous solvents. datainsightsmarket.comcosmeticsandtoiletries.com Research is anticipated to focus on:

Bio-based Precursors: Investigating the use of renewable resources to produce the caprylyl (octyl) group and the siloxane backbone. datainsightsmarket.com This aligns with the growing consumer demand for natural and sustainably sourced ingredients. wiseguyreports.comdatainsightsmarket.com

Catalyst Innovation: Developing more efficient and selective catalysts for the hydrosilylation process, the key reaction in producing caprylyl methicone. deascal.com This could lead to higher yields and reduced byproducts.

Solvent-Free or Green Solvent Systems: Exploring reaction conditions that eliminate the need for traditional organic solvents, replacing them with more environmentally benign alternatives. cosmeticsandtoiletries.com

The successful development of such technologies will not only reduce the environmental footprint of caprylyl methicone production but also cater to the increasing market for "clean" and sustainable products. wiseguyreports.comgithub.com

Integration of Caprylyl Methicone in Responsive and Smart Material Design

The unique properties of caprylyl methicone, such as its compatibility with both organic and silicone-based materials, make it an interesting candidate for the design of responsive or "smart" materials. specialchem.commade-in-china.com These are materials that can change their properties in response to external stimuli. Future research could explore:

Stimuli-Responsive Emulsions: Creating emulsions containing caprylyl methicone that can release active ingredients in response to changes in pH, temperature, or other environmental triggers.

Self-Healing Coatings: Investigating the potential of caprylyl methicone as a component in self-healing polymers and coatings, where its mobility and spreading characteristics could aid in repairing microscopic damage.

Soft Robotics and Wearable Sensors: The flexibility and skin-compatible nature of caprylyl methicone could be leveraged in the development of soft robotic components and flexible, wearable electronic devices.

A notable example of its application in smart materials is the development of slippery lubricant-infused porous surfaces (SLIPSs). In one study, caprylyl methicone served as both a diluent and a lubricant in a polypropylene-based coating, creating a surface with extremely low ice adhesion. osti.gov This demonstrates its potential in creating materials with advanced functionalities.

Exploration of Novel Applications in Niche Advanced Material Engineering Fields

Beyond personal care, the distinct physicochemical properties of caprylyl methicone open doors to novel applications in various advanced material engineering fields. Its ability to act as a lubricant, dispersant, and surface modifier can be harnessed in several niche areas: siliconesandmore.comz-silicone.com

Advanced Lubricants: In the industrial sector, its low viscosity and high-temperature resistance suggest its potential as a high-performance lubricant for specialized mechanical applications. z-silicone.com

Mold Release Agents: Its non-stick properties make it a candidate for developing advanced mold release agents in manufacturing processes. z-silicone.com

Anti-icing Coatings: Research has already demonstrated its effectiveness in creating anti-icing surfaces, a critical application in aerospace, energy, and infrastructure. osti.gov The low freezing point of caprylyl methicone, reported to be as low as -62 °C, is a key attribute for this application. osti.gov

High-Throughput Screening and Data-Driven Optimization of Caprylyl Methicone Formulations

The formulation of products containing caprylyl methicone, particularly in the cosmetics and personal care industry, can be a complex process involving numerous ingredients. High-throughput screening (HTS) and data-driven approaches are emerging as powerful tools to accelerate and optimize this process. recipharm.com

Parameter Traditional Formulation Approach HTS & Data-Driven Approach
Speed Slow, iterative processRapid screening of many formulations
Material Usage Requires larger quantities of ingredientsUtilizes small sample volumes, reducing waste
Optimization Relies on formulator experience and trial-and-errorEmploys statistical models and algorithms to predict optimal compositions
Data Generation Limited data points per experimentGenerates large datasets for deeper insights

Future research will likely involve the use of automated robotic systems to prepare and test a vast number of formulations containing caprylyl methicone. recipharm.com This will enable the rapid identification of optimal concentrations and combinations to achieve desired sensory profiles, stability, and performance characteristics. recipharm.com

Advancements in Analytical Techniques for In-Situ and Real-Time Characterization

A deeper understanding of how caprylyl methicone behaves within a formulation and on a substrate (like skin or hair) is crucial for developing superior products. Advanced analytical techniques that allow for in-situ and real-time characterization are becoming increasingly important.

Future research will likely employ techniques such as:

In-situ Microscopic Observation: As used in the study of SLIPS, this technique can reveal the mechanisms of phase separation and structure formation in real-time. osti.gov

Advanced Spectroscopic Methods: Techniques like Raman spectroscopy and Fourier-transform infrared (FTIR) spectroscopy can be used to probe the molecular interactions of caprylyl methicone with other components in a formulation non-invasively.

Chromatographic Techniques: Gas chromatography-mass spectrometry (GC-MS) is already used for the analysis of caprylyl methicone. analytice.com Future advancements may focus on developing faster and more sensitive methods for its quantification in complex matrices. nih.gov

These advanced analytical tools will provide invaluable data on the dynamic behavior of caprylyl methicone, enabling a more rational design of formulations with enhanced performance and stability. mdpi.com

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Capryl Methicone, and how can researchers validate the purity and structural integrity of the synthesized compound?

  • Methodological Answer :

  • Synthesis : Use catalytic reactions involving silicone precursors and caprylic acid derivatives under controlled temperature and inert atmospheres. For example, hydrosilylation of caprylic alcohol with methicone precursors (e.g., dimethylsiloxane) using platinum catalysts .
  • Validation :
  • Structural Analysis : Employ 1H^1H-NMR, 13C^{13}C-NMR, and FTIR spectroscopy to confirm bond formation (e.g., Si-O-C linkages) .
  • Purity Assessment : Utilize HPLC with refractive index detection or GC-MS to quantify residual monomers and byproducts (detection limit ≤0.1% w/w) .
  • Reference Standards : Compare spectral data with commercially available standards or literature values for analogous silicones .

Q. How can researchers assess the thermal and oxidative stability of this compound under varying environmental conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air atmospheres (heating rate: 10°C/min) to determine decomposition onset temperatures and residue formation .
  • Differential Scanning Calorimetry (DSC) : Measure phase transitions and oxidative exotherms to identify degradation thresholds .
  • Accelerated Aging Studies : Expose samples to elevated temperatures (e.g., 40–80°C) and humidity (75% RH) for 4–12 weeks, monitoring viscosity changes and hydrolysis via FTIR .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., emulsified cosmetic formulations)?

  • Methodological Answer :

  • Extraction : Use solvent partitioning (e.g., hexane/ethanol) to isolate silicone components from polar matrices .
  • Quantification :
  • GC-MS : For volatile derivatives (e.g., trimethylsilylation) with detection limits of 1–10 ppm .
  • ICP-OES : To measure silicon content in non-volatile residues (calibration via certified silicone standards) .

Advanced Research Questions

Q. What experimental approaches are recommended to investigate the molecular interactions between this compound and common cosmetic polymers (e.g., acrylates, silicones)?

  • Methodological Answer :

  • Rheological Studies : Measure viscosity synergies/antagonisms in polymer blends using rotational rheometers (shear rate: 0.1–100 s1^{-1}) .
  • Spectroscopic Analysis :
  • FTIR-ATR : Identify hydrogen bonding or dipole interactions at silicone-polymer interfaces .
  • NMR Relaxometry : Probe molecular mobility changes in polymer matrices .
  • Molecular Dynamics (MD) Simulations : Model interfacial energy landscapes using software like GROMACS or LAMMPS .

Q. How should researchers address contradictions in literature regarding the biocompatibility of this compound in dermal applications?

  • Methodological Answer :

  • Systematic Review : Apply PRISMA guidelines to aggregate in vitro/in vivo data, focusing on study design variability (e.g., exposure duration, concentration ranges) .
  • In Vitro Models : Use reconstructed human epidermis (RhE) assays (OECD TG 439) to measure cytotoxicity (e.g., MTT assay) and barrier disruption (transepidermal water loss) .
  • Confounding Factors : Control for batch-to-batch purity variations and solvent effects (e.g., ethanol vs. aqueous carriers) .

Q. What computational strategies can predict the environmental fate and degradation pathways of this compound?

  • Methodological Answer :

  • QSAR Modeling : Use EPI Suite or TEST to estimate biodegradation half-lives and bioaccumulation potential .
  • Hydrolysis Studies : Simulate aqueous degradation at pH 4–9 (25–50°C) with LC-MS/MS monitoring of silanol byproducts .
  • Ecotoxicity Assays : Pair computational predictions with algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests .

Q. How can researchers resolve discrepancies in reported surface tension reduction efficacy of this compound across different solvent systems?

  • Methodological Answer :

  • Controlled Variables : Standardize solvent polarity (e.g., water/ethanol ratios) and temperature (25°C ± 0.5) .
  • Wilhelmy Plate Method : Measure equilibrium surface tension (du Nouy ring method for dynamic changes) .
  • Critical Micelle Concentration (CMC) : Determine via conductivity or fluorescence spectroscopy (pyrene probe) to compare with literature values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.